molecular formula C4H2Cl3N3 B1655000 2-(Trichloromethyl)-1,3,5-triazine CAS No. 30361-83-2

2-(Trichloromethyl)-1,3,5-triazine

Cat. No. B1655000
CAS RN: 30361-83-2
M. Wt: 198.43 g/mol
InChI Key: QTUVQQKHBMGYEH-UHFFFAOYSA-N
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Description

“2-(Trichloromethyl)-1,3,5-triazine” is a compound that contains a triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The “2-(Trichloromethyl)” part indicates that a trichloromethyl group (CCl3) is attached to the second position of the triazine ring .


Molecular Structure Analysis

The molecular structure of “2-(Trichloromethyl)-1,3,5-triazine” would consist of a triazine ring with a trichloromethyl group attached at the 2-position. The presence of the trichloromethyl group could potentially influence the electronic properties of the triazine ring .


Chemical Reactions Analysis

The trichloromethyl group is known to be reactive, and could potentially undergo various reactions such as substitution or elimination . The triazine ring is aromatic and relatively stable, but can participate in reactions such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trichloromethyl)-1,3,5-triazine” would depend on factors such as its molecular structure and the presence of functional groups. For example, the trichloromethyl group is quite electronegative, which could influence properties such as polarity and reactivity .

Scientific Research Applications

Photopolymerization and Photoinitiation

  • 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, a derivative of 2-(Trichloromethyl)-1,3,5-triazine, has been used as a photoinitiator in UV-crosslinking of acrylic adhesives and as an effective co-initiator in photoinitiating systems under visible light (Kabatc, Czech, & Kowalczyk, 2011).

Antimalarial Activity

Photoacid Generation

Synthetic Chemistry

  • 2-(Trichloromethyl)-1,3,5-triazine is used in the synthesis of various compounds, demonstrating the versatility and potential of this chemical in different industrial applications (Zhang, Song, Liu, Du, Xu, & Li, 2014).

Biological Activity Screening

  • Derivatives of 2-(Trichloromethyl)-1,3,5-triazine have been explored in biological activity screening, with some identified as CGRP receptor antagonists, indicating its relevance inpharmacological research (Lim, Dolzhenko, & Dolzhenko, 2014).

Applications in Medicinal Chemistry and Catalysis

  • 1,3,5-Triazine derivatives, including those with trichloromethyl groups, are significant in medicinal chemistry, herbicides, catalysis, and polymer chemistry. They are recognized as powerful chelating agents and ideal scaffolds in combinatorial library construction due to ease of manipulation and low cost of starting materials (Giacomelli & Porcheddu, 2008).

Pharmaceutical Applications

  • In the pharmaceutical industry, 1,3,5-triazine derivatives, including 2,4,6-trisubstituted varieties, have been utilized to create selective and potent chemical probes for diverse protein families. Their structural symmetry and ease of functionalization make them a powerful scaffold for generating diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).

Anti-Cancer Activity

  • Studies on 1,3,5-triazine derivatives with various groups, including trichloromethyl, have shown potential cytotoxic effects in glioblastoma cell lines, suggesting their application in cancer therapy (Krętowski et al., 2019).

Nitrification Inhibition

  • Trichloromethyl-1, 3, 5-triazine derivatives have been explored for their nitrification inhibitory activity in soil, contributing to agricultural chemistry (Natsuko et al., 2010).

Electronic Structure Studies in Pharmacology

  • The electronic structure of phenyl-substituted pyrazolo[1,5-a][1,3,5]triazines, which can be derived from trichloromethyl triazines, has been studied for their anti-cancer activity, offering insights into the relationship between molecular structure and pharmacological effects (Velihina et al., 2021).

Microporous Polymer Development

  • Microporous polymers based on 1,3,5-triazine units, including trichloro-derivatives, have been developed for high CO2 adsorption capacity, indicating their potential use in environmental applications (Lim, Cha, & Chang, 2012)

Mechanism of Action

The mechanism of action of “2-(Trichloromethyl)-1,3,5-triazine” would depend on its specific application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “2-(Trichloromethyl)-1,3,5-triazine” would depend on factors such as its reactivity and potential toxicity. Compounds containing trichloromethyl groups can be hazardous due to their reactivity and potential to form toxic products .

Future Directions

The future directions for research on “2-(Trichloromethyl)-1,3,5-triazine” could include exploring its potential applications in areas such as pharmaceuticals or materials science, and investigating its reactivity and properties in more detail .

properties

IUPAC Name

2-(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVQQKHBMGYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952709
Record name 2-(Trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trichloromethyl)-1,3,5-triazine

CAS RN

30361-83-2
Record name 1,3,5-Triazine, 2-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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